
Ioxitalamic acid
Vue d'ensemble
Description
L'acide ioxitalamique est un composé pharmaceutique principalement utilisé comme agent de contraste iodé pour l'imagerie par rayons X. Il est connu pour sa haute osmolarité et est utilisé sous forme de ses sels, l'ioxitalamate de sodium et l'ioxitalamate de méglumine . Le composé est particulièrement utile en imagerie médicale pour améliorer la visibilité des structures internes du corps.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de l'acide ioxitalamique implique plusieurs étapes clés :
Matière de départ : La synthèse commence par le 5-nitro mono-méthyl m-phtalate.
Amidation : Cette étape implique la conversion de la matière de départ en amide.
Réduction catalytique : Le groupe nitro est réduit en amine.
Iodation : L'introduction d'atomes d'iode dans la molécule.
Acétylation : La dernière étape implique l'acétylation du groupe amine pour former l'acide ioxitalamique.
Méthodes de production industrielle : La production industrielle de l'acide ioxitalamique suit la même voie de synthèse, mais elle est optimisée pour la production à grande échelle. Le processus est conçu pour garantir un rendement élevé et une pureté du produit final, ce qui le rend adapté aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Degradation
Advanced Oxidation Processes (AOPs): Ioxitalamic acid can be degraded through advanced oxidation processes (AOPs) . These processes involve the generation of highly reactive radicals, such as hydroxyl radicals (- OH) and sulfate radicals (SO4- −), which can break down the compound.
-
Ozonation: While some iodinated contrast media (ICM) are only partially reactive to ozonation, the addition of a co-reactant or catalyst can enhance the mineralization level of ICM during ozonation .
-
Sulfate Radical Activation: Electrochemical activation of sulfate ions to sulfate radical species has been shown to enhance the electrooxidation kinetics of iopromide and diatrizoate .
-
Ferrous ions (Fe2+): Ferrous ions react with persulfate to form sulfate radicals . Experiments using persulfate with Fe2+ at a ratio of 1:10 resulted in approximately 30% abatement of diatrizoate in 2 hours .
-
Transition metal oxides: Oxides like CuO and MnO2 can catalyze the degradation of iopamidol with persulfate . CuO/PMS resulted in a degradation rate 3.7 times higher than MnO2/PMS.
Oxidation
Electrooxidation: this compound can undergo electrooxidation, with the efficiency depending on its structure. For instance, diatrizoate, which has a different structure than iopromide, shows 80% deiodination efficiency .
By-products of Oxidation: During oxidation, this compound can undergo various mechanistic steps, including oxidative cleavage of iodine substituents and intermolecular cyclization .
Other Chemical Reactions
-
Complexation: this compound can form complexes with other molecules, influencing its behavior in solution and during analytical processes .
-
Protein Binding: this compound exhibits weak binding to plasma proteins, with only a small fraction of the administered dose being bound .
-
Reaction with Reactive Oxygen Species (ROS): this compound can interact with reactive oxygen species (ROS) in biological systems, potentially leading to cellular injury .
Data Table of Degradation Methods
Environmental Considerations
This compound is found in surface and groundwater because it is not efficiently removed during water treatment . Studies focus on methods to remove it from the environment, highlighting the relevance of understanding its degradation pathways .
Applications De Recherche Scientifique
Intravenous Urography and CT Scans
Ioxitalamic acid is commonly utilized in intravenous urography and CT scans of the abdomen and pelvis. It enhances the contrast of renal structures, allowing for better visualization during diagnostic imaging. Recommended dosages vary based on the procedure:
- Intravenous Urography : 1.0 ml/kg
- CT of the Brain : 1 ml/kg
- CT of the Whole Body : 1.8 ml/kg
- Ventriculography : 40 ml
- Coronary Angiography : 4-8 ml .
Gastrointestinal Imaging
This compound is indicated for exploration of the digestive tract, particularly when barium sulfate cannot be used due to contraindications . Its properties allow it to act as a bowel opacifier, facilitating the differentiation of bowel loops from soft tissue masses.
Renal Toxicity
Research indicates that ioxitalamate can induce renal tubular apoptosis and acute tubular injury through mechanisms involving renal efferent nerve activity and reactive oxygen species production . Studies have shown that it significantly increases plasma renin activity and renal vascular resistance within hours of administration, leading to potential complications such as acute kidney injury .
Cytotoxicity Studies
In vitro studies have demonstrated that ioxitalamate exhibits dose-dependent cytotoxic effects on human cells, particularly in renal proximal tubule epithelial cells . The cytotoxicity is attributed to its high osmolarity and the resultant oxidative stress it induces within cellular environments.
Adverse Reactions
A notable case study reported serious complications following inadvertent intrathecal administration of ioxitalamate, resulting in fatal outcomes in some patients. This underscores the importance of adhering to recommended dosages and routes of administration to mitigate risks associated with its use .
Efficacy in Spinal Procedures
Another study assessed the effects of ioxitalamate during percutaneous endoscopic lumbar discectomy (PELD). It was found to be more cytotoxic compared to other agents like indigocarmine, suggesting careful consideration in clinical settings where spinal imaging is required .
Summary Table of Applications
Application Type | Dosage Recommendations | Key Findings |
---|---|---|
Intravenous Urography | 1.0 ml/kg | Enhances renal structure visibility |
CT Scans | 1-1.8 ml/kg | Improves diagnostic accuracy |
Gastrointestinal Imaging | Varies (up to 40 ml) | Effective bowel opacifier |
Spinal Procedures | Variable | High cytotoxicity observed; use caution |
Mécanisme D'action
The primary mechanism of action of ioxitalamic acid is its ability to act as a bowel opacifier. This property facilitates the interpretation of anatomical structures and differentiation of bowel loops from soft tissue masses during imaging. The compound is not absorbed in the gastrointestinal tract but is rapidly distributed in the interstitial space and intravascular compartment when administered intravascularly .
Comparaison Avec Des Composés Similaires
Iotalamic Acid: Another iodinated contrast medium with similar applications.
Diatrizoic Acid: Used for similar imaging purposes but has different osmolarity and side effect profiles.
Iohexol: A non-ionic contrast agent with lower osmolarity compared to ioxitalamic acid.
Uniqueness: this compound is unique due to its high osmolarity, which allows for slow movement in the bowel and detailed imaging. This property makes it particularly useful in cases where other contrast agents may not be suitable .
Activité Biologique
Ioxitalamic acid is an iodinated contrast agent primarily used in medical imaging, particularly for computed tomography (CT) scans of the abdomen and pelvis. Its biological activity and pharmacological properties have been extensively studied, revealing critical insights into its safety, efficacy, and mechanisms of action.
Pharmacological Properties
Mechanism of Action
this compound acts as a bowel opacifier, enhancing the visibility of anatomical structures during imaging procedures. It is not absorbed in the gastrointestinal tract under normal circumstances; however, in cases of intestinal perforation, it can be absorbed and subsequently excreted via renal pathways. The compound's high osmolality contributes to its effectiveness but also raises concerns regarding renal toxicity and other side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include:
- Half-life : Approximately 1.1 hours when administered intravascularly .
- Volume of Distribution : About 194 ml/kg, indicating extensive distribution in the body .
- Clearance Rate : Total clearance is around 120 ml/min, primarily via renal excretion without significant metabolism .
Toxicity and Safety
This compound has been associated with acute kidney injury (AKI), particularly when administered intravascularly or in cases of overdose. Studies have shown that it can induce nephrotoxicity, with a significant risk of adverse effects depending on the dosage and route of administration .
Case Studies on Toxicity
- Intrathecal Administration Incident : A report highlighted serious complications following inadvertent intrathecal administration of ionic contrast media, including ioxitalamate. Out of seven subjects, three fatalities were recorded, underscoring the risks associated with its use .
- Cytotoxic Effects in Cell Lines : Research using HK-2 human renal proximal tubule epithelial cells demonstrated that ioxitalamate exerted cytotoxic effects in a concentration-dependent manner, with an IC50 value around 30 mg/ml. The study indicated increased apoptosis and necrosis following exposure to the compound .
Comparative Studies
A comparative study involving various iodinated contrast agents indicated that this compound shares similar pharmacokinetic properties with other agents like iohexol and ioxaglic acid. The elimination half-lives were consistent across these agents, approximately 45 minutes in animal models .
Summary of Biological Activity
Parameter | This compound |
---|---|
Indication | CT imaging |
Half-life | 1.1 hours |
Volume of Distribution | 194 ml/kg |
Total Clearance Rate | 120 ml/min |
Toxicity Risk | Acute kidney injury |
IC50 (Cell Line Studies) | ~30 mg/ml |
Propriétés
IUPAC Name |
3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOYPRJVHUHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11I3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33954-26-6 (hydrochloride salt), 29288-99-1 (meglumine ioxithalamate salt/solvate) | |
Record name | Ioxitalamic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60182457 | |
Record name | Ioxitalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Ioxitalamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ioxitalamate acts as a bowel opacifier which facilitates the interpretation of the anatomy and differentiation of bowel loops from soft tissue masses. | |
Record name | Ioxitalamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
28179-44-4 | |
Record name | Ioxitalamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28179-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ioxitalamic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ioxitalamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ioxitalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ioxitalamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOXITALAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967RDI7Z6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.